molecular formula C4H9Cl2N B1423158 3-Chlorobut-2-en-1-amine;hydrochloride CAS No. 2619-55-8

3-Chlorobut-2-en-1-amine;hydrochloride

Cat. No.: B1423158
CAS No.: 2619-55-8
M. Wt: 142.02 g/mol
InChI Key: FNXILSDJRCHUDK-UHFFFAOYSA-N
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Description

3-Chlorobut-2-en-1-amine;hydrochloride is an organic compound with the molecular formula C4H9Cl2N It is a hydrochloride salt of 3-chlorobut-2-en-1-amine, which is characterized by the presence of a chlorine atom attached to the second carbon of a butene chain and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorobut-2-en-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with but-2-en-1-amine.

    Chlorination: The but-2-en-1-amine undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus trichloride. This step introduces the chlorine atom at the second carbon position, resulting in 3-chlorobut-2-en-1-amine.

    Formation of Hydrochloride Salt: The 3-chlorobut-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobut-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

    Addition: Hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Substitution: Products such as 3-hydroxybut-2-en-1-amine or 3-aminobut-2-en-1-amine.

    Addition: Products such as 3-chloro-2-bromo-butane or 3-chloro-2-hydroxy-butane.

    Oxidation: Products such as 3-chlorobut-2-en-1-aldehyde or 3-chlorobut-2-en-1-carboxylic acid.

    Reduction: Products such as 3-chlorobut-2-en-1-amine.

Scientific Research Applications

3-Chlorobut-2-en-1-amine;hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chlorobut-2-en-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and the double bond in the butene chain can also participate in interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroprop-2-en-1-amine;hydrochloride: Similar structure but with a shorter carbon chain.

    3-Chlorobut-2-en-1-ol;hydrochloride: Similar structure but with a hydroxyl group instead of an amine group.

    3-Chlorobut-2-en-1-amine;hydrobromide: Similar structure but with a different halide salt.

Uniqueness

3-Chlorobut-2-en-1-amine;hydrochloride is unique due to its specific combination of a chlorine atom, an amine group, and a double bond in the butene chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-chlorobut-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXILSDJRCHUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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